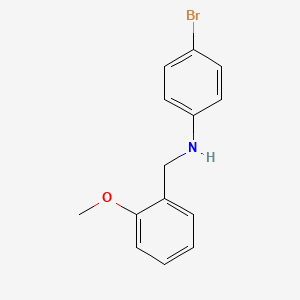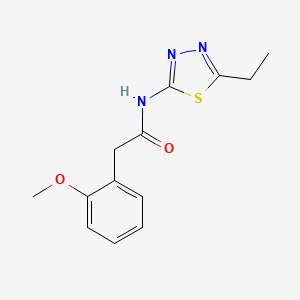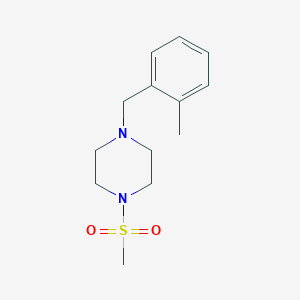![molecular formula C16H14ClNO3 B5708632 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is not yet fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is its fluorescent properties, which make it useful as a probe for detecting oxidative stress in biological systems. However, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has a relatively low yield in its synthesis process, which can make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy in vivo. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate could also be further developed as a fluorescent probe for measuring oxidative stress in vivo. Additionally, research could focus on optimizing the synthesis process of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate to increase its yield and availability for use in experiments.
In conclusion, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is a chemical compound with potential applications in various scientific research areas. Its fluorescent properties and potential as an antioxidant and antitumor agent make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate involves a multistep process that starts with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzyl isocyanate. This intermediate is then reacted with 2-aminophenyl acetate to produce 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. The overall yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has shown potential in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for detecting and measuring oxidative stress in biological systems. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has also been studied for its potential as an antitumor agent, with promising results in vitro.
Eigenschaften
IUPAC Name |
[2-[(4-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)16(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQAHNJGKQJRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)carbamoyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)







![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)